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molecular formula C12H10N2O2 B8652086 N-(3-Formylquinolin-7-YL)acetamide

N-(3-Formylquinolin-7-YL)acetamide

Cat. No. B8652086
M. Wt: 214.22 g/mol
InChI Key: WKOACUPLDNIAMI-UHFFFAOYSA-N
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Patent
US08373007B2

Procedure details

To a 6 w/w % acetic acid solution of 2-dimethylaminomethylene-1,3-bis(dimethyliminio)propane dichloride (3.2 mL, 0.75 mmol) was added N-(3-aminophenyl)acetamide (75 mg, 0.5 mmol). The mixture was refluxed at an external bath temperature of 140° C. for 2.5 hours, and the reaction mixture was cooled to room temperature and concentrated under reduced pressure. Water (3.2 mL) was added to the concentrated residue and the resulting mixture was stirred at room temperature for 1 hour. Precipitated crystals were collected by filtration, washed three times with water (1 mL) and dried under reduced pressure to obtain N-(3-formylquinolin-7-yl)acetamide (93 mg, yield: 86.9%) as white crystals.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].CN([CH:6]=[C:7]([CH:12]=[N+](C)C)[CH:8]=[N+](C)C)C.[NH2:16][C:17]1[CH:18]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:20]=[CH:21][CH:22]=1.C(O)(=[O:29])C>>[CH:12]([C:7]1[CH:6]=[N:16][C:17]2[C:22]([CH:8]=1)=[CH:21][CH:20]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:18]=2)=[O:29] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
[Cl-].[Cl-].CN(C)C=C(C=[N+](C)C)C=[N+](C)C
Name
Quantity
75 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (3.2 mL) was added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed three times with water (1 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=NC2=CC(=CC=C2C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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